molecular formula C21H26O3 B12759287 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione CAS No. 92448-79-8

2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione

Cat. No.: B12759287
CAS No.: 92448-79-8
M. Wt: 326.4 g/mol
InChI Key: NGBRAXXHMYFKNR-UHFFFAOYSA-N
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Description

2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione is an organic compound that features a cyclohexyl group substituted with a 1,1-dimethylpropyl group and a naphthalenedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl group is synthesized by reacting cyclohexanone with a suitable alkylating agent, such as 1,1-dimethylpropyl bromide, under basic conditions.

    Coupling with Naphthalenedione: The cyclohexyl intermediate is then coupled with 1,4-naphthoquinone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The naphthalenedione moiety can be reduced to form a dihydro derivative.

    Substitution: The cyclohexyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-1,4-naphthoquinone
  • 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-methoxy-1,4-naphthalenedione

Uniqueness

2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione is unique due to the presence of both a hydroxyl group and a naphthalenedione moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

92448-79-8

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

4-hydroxy-3-[4-(2-methylbutan-2-yl)cyclohexyl]naphthalene-1,2-dione

InChI

InChI=1S/C21H26O3/c1-4-21(2,3)14-11-9-13(10-12-14)17-18(22)15-7-5-6-8-16(15)19(23)20(17)24/h5-8,13-14,22H,4,9-12H2,1-3H3

InChI Key

NGBRAXXHMYFKNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O

Origin of Product

United States

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